

Technical Support Center: Al-Ce Alloy Solidification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum;cerium

Cat. No.: B14732202

[Get Quote](#)

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of hot tearing during the solidification of Aluminum-Cerium (Al-Ce) alloys.

Frequently Asked Questions (FAQs)

Q1: What is hot tearing and why is it a concern during the solidification of Al-Ce alloys?

A1: Hot tearing, also known as solidification cracking, is a severe casting defect that forms as irregular cracks during the final stages of solidification.[\[1\]](#)[\[2\]](#)[\[3\]](#) It occurs when thermally induced tensile stresses and strains build up in the semi-solid "mushy" zone as the molten metal cools and contracts.[\[1\]](#)[\[4\]](#) If these stresses exceed the low strength of the semi-solid metal and there is insufficient liquid metal to feed the interdendritic gaps, cracks will form.[\[5\]](#)[\[6\]](#) This defect is a major concern because it compromises the structural integrity and mechanical properties of the final component.[\[7\]](#)

Q2: How does the addition of Cerium (Ce) affect the hot tearing susceptibility of aluminum alloys?

A2: The addition of Cerium can significantly improve hot tearing resistance. This is primarily attributed to grain refinement and an increase in the feeding capacity of the liquid phase during the later stages of solidification.[\[8\]](#) The formation of the Al₈Cu₄Ce phase can enhance fluidity and hot tearing resistance.[\[8\]](#) However, the effect is concentration-dependent; excessive Ce

content (e.g., exceeding 1.0 wt. % in some Al-Cu-Mg alloys) can lead to microstructure coarsening and an increase in hot tearing sensitivity.[\[8\]](#)

Q3: What is the role of grain refinement in preventing hot tearing?

A3: Grain refinement is a primary strategy for reducing hot tearing susceptibility in aluminum alloys.[\[9\]\[10\]](#) A fine, equiaxed (globular) grain structure is more resistant to cracking than a coarse, dendritic structure.[\[11\]\[12\]](#) Finer grains provide more grain boundary area, which can better accommodate strain, and they improve the flow of liquid metal to feed shrinkage pores, thus preventing crack formation.[\[9\]\[13\]](#) However, the effectiveness can vary by alloy, and excessive amounts of grain refiner can sometimes be detrimental.[\[9\]\[10\]](#)

Q4: Which casting process parameters have the most significant impact on hot tearing?

A4: Key process parameters that influence hot tearing include mold temperature, pouring temperature, and cooling rate.[\[1\]\[11\]](#)

- Mold Temperature: Increasing the mold preheat temperature generally reduces hot tearing.[\[5\]\[14\]](#) A hotter mold promotes more uniform casting contraction and alleviates stress concentration.[\[11\]](#)
- Pouring Temperature: Higher pouring temperatures (superheat) can sometimes increase hot tearing susceptibility, though the effect may be less significant than that of mold temperature.[\[15\]](#)
- Cooling Rate: Very rapid cooling can generate higher thermal gradients, leading to increased thermal contraction and a greater risk of hot tears.[\[1\]](#) Conversely, controlled cooling can mitigate these stresses.

Troubleshooting Guide

Q1: I've observed cracks in my Al-Ce casting. How can I confirm if it is hot tearing?

A1: Hot tears have distinct characteristics that differentiate them from cold cracks. Look for the following features:

- Location: Typically found at "hot spots" such as thick sections, sharp corners, or junctions where material shrinkage is constrained.[1][16]
- Appearance: The cracks are irregular, jagged, or branching (dendritic).[7]
- Fracture Surface: The crack surfaces will appear dark gray or dull due to oxidation, as they were exposed to air at high temperatures.[7] This contrasts with the bright, metallic appearance of cold cracks, which form after solidification.[7]

Q2: My Al-Ce alloy castings are consistently failing due to hot tearing. What are the first steps I should take to troubleshoot the issue?

A2: Start by evaluating your process parameters and casting design.

- Increase Mold Temperature: This is often the most effective first step. A higher mold temperature reduces the thermal gradient and allows the casting to contract more uniformly. [5][11]
- Optimize Casting Design: Avoid abrupt changes in section thickness and use generous fillet radii (e.g., ≥ 3 mm) at sharp corners to reduce stress concentration.[7][16]
- Control Cooling: Ensure cooling is as uniform as possible. Use strategically placed chills or cooling channels to manage heat extraction from hot spots.[16]
- Review Alloy Composition: Ensure the Cerium content is within the optimal range. As noted, excessive Ce can worsen hot tearing.[8]

Q3: I added an Al-Ti-B grain refiner, but the hot tearing problem didn't improve or even got worse. What could be the cause?

A3: While grain refinement is generally beneficial, its effect can be complex.

- Poisoning Effect: In some alloys, particularly those containing silicon, certain grain refiners can have a "poisoning" effect at higher concentrations, leading to an increase in hot tearing. [9]

- Over-refinement: For some alloys, adding too much grain refiner can be counterproductive despite achieving very small grains.[\[10\]](#) It is crucial to determine the optimal addition level for your specific Al-Ce composition.
- Grain Morphology: The goal is a fine, globular grain structure. If the refinement process results in a fine but still dendritic morphology, the resistance to hot tearing may not improve significantly.[\[11\]](#)

Quantitative Data Summary

The following tables summarize key quantitative and qualitative findings from research on factors influencing hot tearing.

Table 1: Effect of Cerium Addition on an Al-4.4Cu-1.5Mg Base Alloy

Ce Content (wt. %)	Average Grain Size (µm)	Hot Tearing Susceptibility	Notes
0	150.04	High	Baseline without Cerium.
1.0	90.23	Significantly Reduced	Optimal Ce content for this alloy system, enhancing fluidity and grain refinement. [8]

| > 1.0 | > 90.23 | Increased | Excessive Ce leads to microstructure coarsening, increasing hot tearing sensitivity compared to the 1.0 wt. % level.[\[8\]](#) |

Table 2: Influence of Casting Parameters on Hot Tearing Susceptibility

Parameter	Change	Effect on Hot Tearing	Rationale
Mold Temperature	Increase	Decrease	Reduces thermal gradients and stress concentration by promoting uniform contraction.[5][11]
Pouring Temperature	Increase	Increase	Can lead to coarser grain structures and higher thermal stress. [15]
Cooling Rate	Decrease	Decrease	A lower cooling rate reduces thermal shock and stress buildup.[11]
Grain Refinement	Add/Optimize	Decrease	Creates fine, equiaxed grains that improve liquid feeding and accommodate strain. [9][12]

| Casting Geometry | Increase Fillet Radii | Decrease | Reduces stress concentration points where cracks are likely to initiate.[7][16] |

Experimental Protocols

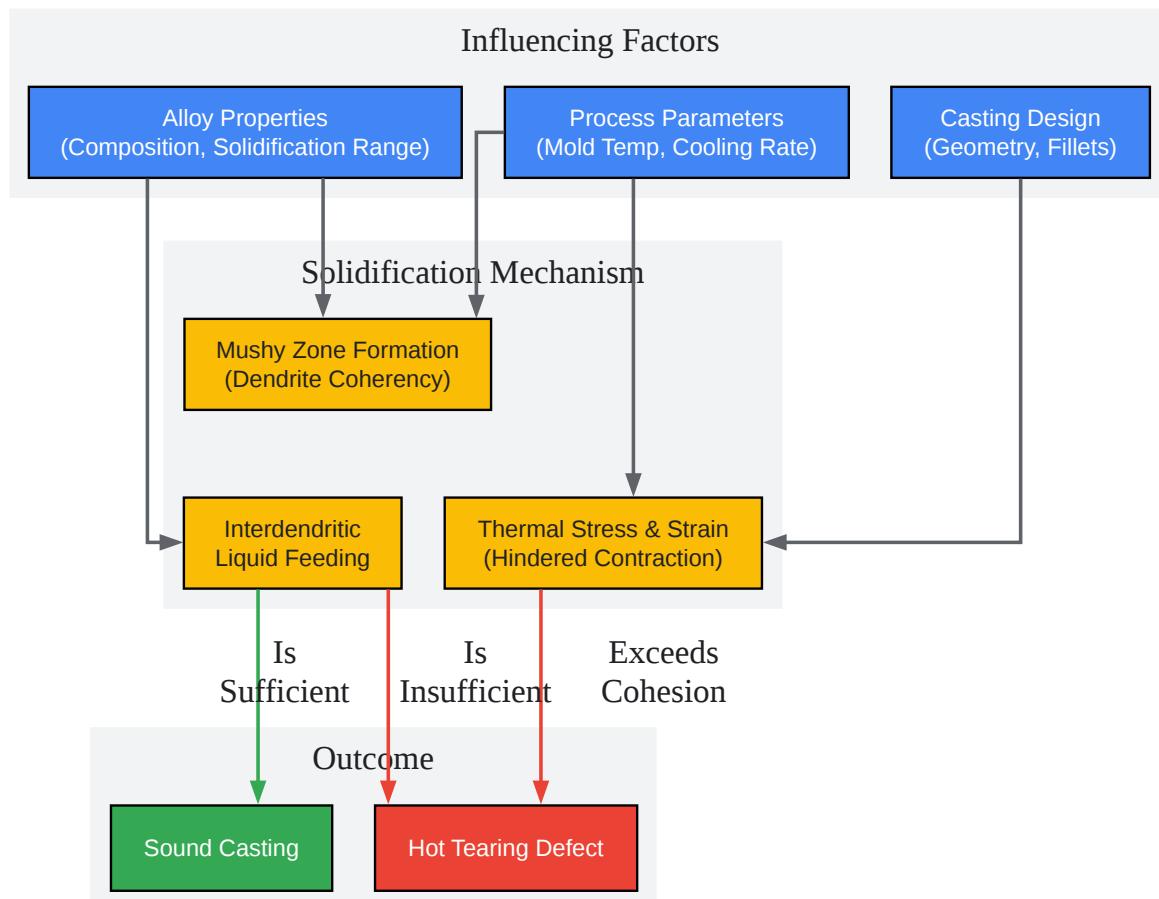
Protocol: Assessing Hot Tearing Susceptibility with a Constrained Rod Casting (CRC) Test

The CRC mold is a widely used method to evaluate the hot tearing susceptibility of aluminum alloys.[1]

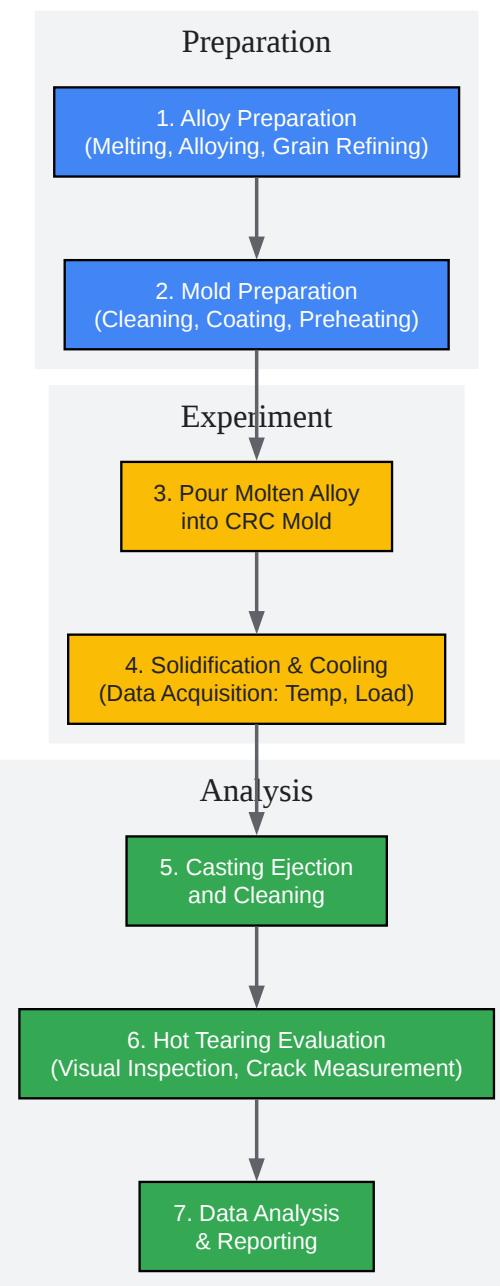
1. Objective: To qualitatively and quantitatively assess the tendency of an Al-Ce alloy to form hot tears under constrained solidification.

2. Materials & Equipment:

- Al-Ce alloy of desired composition.
- Melting furnace.
- CRC permanent mold (typically steel, H13) with one or more constrained rods of varying lengths or thicknesses. The mold may be equipped with heating elements for temperature control.[11]
- Thermocouples for monitoring melt and mold temperature.
- (Optional) Load cell and displacement sensor to quantitatively measure contraction forces and strain.[11][14]
- Data acquisition system.


3. Methodology:

- Mold Preparation: Clean the mold thoroughly and apply a thin, uniform coating of a refractory material (e.g., boron nitride) to prevent sticking and influence the cooling rate.
- Preheating: Preheat the mold to the desired experimental temperature (e.g., 200-400°C). Precise temperature control is critical for repeatable results.[15]
- Melting & Alloying: Melt the base aluminum and add Cerium (and other alloying elements) at the specified temperature (e.g., 750°C). If using a grain refiner, add it according to standard practice, allowing for adequate mixing and dissolution time.
- Pouring: Skim the dross from the melt surface and pour the molten alloy into the preheated CRC mold in a smooth, controlled manner to minimize turbulence.[14] The pouring temperature should be precisely controlled (e.g., 700-750°C).[11]
- Solidification & Data Collection: Allow the casting to solidify and cool within the mold. During this period, the constrained arms of the casting will contract, inducing tensile stress. If equipped, record the temperature (cooling curve), load, and displacement data throughout the process.[11]


- Ejection & Evaluation: Once the casting has cooled sufficiently, eject it from the mold.
- Analysis:
 - Visual Inspection: Carefully examine each constrained rod for the presence of cracks.
 - Hot Tearing Index (HTI): Assign a rating based on the number and severity of cracks. This can be a simple count of cracked rods or a weighted score based on crack length and width.
 - Quantitative Analysis: If load data was collected, the point of crack initiation can often be identified by a sharp drop in the measured load during cooling.[11]

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows involved in managing hot tearing.

[Click to download full resolution via product page](#)

Caption: Logical relationship between material, process, and design factors leading to hot tearing.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing hot tearing susceptibility using a CRC test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hot tearing of aluminum alloys | Total Materia [totalmateria.com]
- 2. keysight.com [keysight.com]
- 3. Manufacturing Technology: Hot Tearing Evaluation of Al - Based Alloys [journalmt.com]
- 4. skeenapublishers.com [skeenapublishers.com]
- 5. Prevent Hot Tearing | Modern Casting [moderncasting.com]
- 6. researchgate.net [researchgate.net]
- 7. casting-yz.com [casting-yz.com]
- 8. researchgate.net [researchgate.net]
- 9. hot tearing of aluminum alloys | Total Materia [totalmateria.com]
- 10. constellation.uqac.ca [constellation.uqac.ca]
- 11. acrc.manufacturing.uci.edu [acrc.manufacturing.uci.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tms.org [tms.org]
- 15. researchgate.net [researchgate.net]
- 16. scholarworks.uni.edu [scholarworks.uni.edu]
- To cite this document: BenchChem. [Technical Support Center: Al-Ce Alloy Solidification]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14732202#preventing-hot-tearing-in-al-ce-alloy-solidification>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com